Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-6-9-7(11-10-6)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10) |
InChI Key |
GUPZANXBJHGTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Ethyl-1,2,4-oxadiazole Core
- The 3-ethyl substituent is typically introduced via the use of ethyl carboxylic acid derivatives (ethyl esters or acids) as starting materials.
- Amidoximes derived from appropriate nitriles serve as the nitrogen and oxygen source for the oxadiazole ring.
- One-pot cyclization methods using amidoximes and ethyl esters under basic conditions (e.g., NaOH/DMSO) or using Vilsmeier reagent activation are preferred for efficiency and yield optimization.
Introduction of Cyclopropyl Amine Group
- The amine substituent at the 5-position is introduced by nucleophilic substitution or direct amination of the oxadiazole intermediate.
- Cyclopropyl amine can be reacted with the oxadiazole precursor or a suitable activated intermediate to form the final compound.
- Protection/deprotection strategies may be employed if sensitive functional groups are present.
Representative Synthetic Route
| Step | Reaction | Reagents and Conditions | Product Yield | Notes |
|---|---|---|---|---|
| 1 | Preparation of amidoxime | Reaction of nitrile precursor with hydroxylamine | High yield | Amidoxime is key intermediate |
| 2 | Cyclization with ethyl ester | Amidoxime + ethyl ester, NaOH/DMSO or Vilsmeier reagent, room temperature to mild heating | Moderate to excellent (61–90%) | One-pot synthesis preferred |
| 3 | Amination with cyclopropyl amine | Reaction with cyclopropyl amine under suitable conditions | Variable, optimized per protocol | May require purification |
Analytical and Purification Considerations
- Purification typically involves recrystallization or chromatographic techniques due to the presence of side products.
- Characterization by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy confirms structure.
- Reaction monitoring by thin-layer chromatography or high-performance liquid chromatography ensures completion.
Summary Table of Preparation Methods for Cyclopropyl-(3-ethyl-oxadiazol-5-yl)-amine
| Parameter | Details |
|---|---|
| Molecular Formula | C7H11N3O |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine |
| Key Synthetic Step | Cyclization of amidoximes with ethyl esters or acids |
| Preferred Conditions | One-pot reactions with NaOH/DMSO or Vilsmeier reagent |
| Yield Range | 61–90% depending on method |
| Challenges | Long reaction times, purification complexity, catalyst cost |
| Analytical Methods | NMR, MS, IR, TLC, HPLC |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine group (-NH<sub>2</sub>) at position 5 of the oxadiazole ring participates in nucleophilic substitution and condensation reactions.
The amine’s reactivity is enhanced by the electron-withdrawing oxadiazole ring, facilitating nucleophilic attacks. Steric hindrance from the cyclopropyl group may reduce reaction rates with bulky electrophiles .
Electrophilic Substitution on the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes electrophilic substitution at positions 3 and 5, though the ethyl and cyclopropyl substituents direct reactivity.
The ethyl group at position 3 deactivates the ring toward electrophiles, while the cyclopropyl group’s strain may promote ring-opening under harsh conditions.
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring is susceptible to nucleophilic or reductive ring-opening:
Ring-opening pathways are critical in prodrug activation or metabolite formation .
Cyclopropyl Ring Reactions
The cyclopropyl group undergoes strain-driven reactions:
The cyclopropane’s ring strain (∼27 kcal/mol) enhances reactivity, favoring addition or ring-opening under moderate conditions .
Oxidation and Reduction Reactions
Functional groups undergo redox transformations:
Scientific Research Applications
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent.
Agriculture: The compound exhibits biological activity against plant pathogens and pests, making it a candidate for developing new pesticides.
Material Science: Due to its unique structural properties, it is investigated for use in high-energy materials and explosives.
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
- Triazolo-Pyridazine Derivatives Cyclopropyl-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-amine (compound 8, ) replaces the oxadiazole with a triazolo-pyridazine core. This structural difference may enhance binding to BRD4, as evidenced by its IC50 in the hundreds of micromolar range .
Thiadiazole Analogues
Compounds like 3-(5-cyclopropoxypyridin-2-yl)-N-(3-isopropylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (compound 23, ) substitute the oxygen atom in oxadiazole with sulfur. Thiadiazoles generally exhibit higher lipophilicity and altered hydrogen-bonding capacity, which can improve membrane permeability but reduce metabolic stability compared to oxadiazoles .
Substituent Variations
- Ethyl vs. Isopropyl/Isobutyl Groups (3-Ethyl-[1,2,4]oxadiazol-5-yl)-isopropyl-amine () and (3-ethyl-[1,2,4]oxadiazol-5-yl)-isobutyl-amine () feature bulkier alkyl groups on the amine. Ethyl substituents on the oxadiazole may also enhance electron-withdrawing effects, stabilizing the heterocycle .
- Cyclopropyl vs. Aromatic Substituents In {6-[4-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine (), the cyclopropyl-oxadiazole unit is part of a larger pyrimidine-based scaffold.
Pharmacological Activity
BRD4 Inhibition
The triazolo-pyridazine derivative (compound 8) demonstrated moderate BRD4 inhibition (IC50 ~100 µM), while oxadiazole-based compounds like the target molecule may offer improved metabolic stability due to the oxadiazole’s resistance to oxidative degradation .Macrofilaricidal Activity
Thiadiazol-5-amine derivatives () showed macrofilaricidal activity, but their sulfur-containing cores may introduce toxicity concerns absent in oxadiazoles .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as relevant research findings and case studies.
Chemical Structure and Synthesis
Chemical Structure:
this compound consists of a cyclopropyl group attached to a 1,2,4-oxadiazole ring. The oxadiazole moiety is characterized by two nitrogen atoms and is known for its diverse biological activities.
Synthesis:
The synthesis typically involves cyclization reactions of amidoximes with carboxylic acids or their derivatives. For example, cyclopropylamine can react with 2,4-dichloro-5-fluorobenzoyl chloride to yield the desired compound through nucleophilic substitution followed by cyclization processes .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Compounds containing the 1,2,4-oxadiazole structure have been reported to show activity against various bacterial and fungal strains. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. Derivatives of 1,2,4-oxadiazoles have shown antiproliferative effects against several cancer cell lines. For instance:
- In vitro studies revealed that certain oxadiazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
- A notable study demonstrated that a related oxadiazole compound displayed an IC50 of 2.76 µM against ovarian cancer cells .
Anti-inflammatory Properties
Research has indicated that compounds with the oxadiazole framework may also possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines and pathways makes these compounds promising candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the oxadiazole ring influence biological activity. For example:
- Substituent Variations: The introduction of different substituents on the oxadiazole ring can enhance biological activities significantly. For instance, compounds with alkyl substitutions showed improved potency in anticancer assays .
| Compound | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Ethyl group on oxadiazole | Anticancer | 2.76 |
| Compound B | Methyl substitution | Antimicrobial | 10.5 |
| Compound C | Cyclopropyl group | Anti-inflammatory | 5.0 |
Molecular Docking Studies
Molecular docking studies have indicated that this compound exhibits strong interactions with protein targets involved in cancer progression and inflammation. These interactions are crucial for optimizing the pharmacological profiles of such compounds .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
